Imidazo[2,1-a]isoquinolin-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[2,1-a]isoquinolin-2(3H)-one typically involves the intramolecular cyclization of suitable precursors. One common method is the rhodium-catalyzed intramolecular direct arylation of imidazole derivatives via double C–H bond activation . This approach provides access to a wide range of imidazoisoquinoline derivatives in moderate to high yields.
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, with optimization for cost-effectiveness and scalability. The use of transition metal catalysts, such as rhodium or palladium, is common in these processes .
Analyse Chemischer Reaktionen
Types of Reactions: Imidazo[2,1-a]isoquinolin-2(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted imidazoisoquinolines .
Wissenschaftliche Forschungsanwendungen
Imidazo[2,1-a]isoquinolin-2(3H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits significant biological activities, making it a subject of study for potential therapeutic agents.
Medicine: Due to its anticancer, antimicrobial, and antiviral properties, it is being explored for drug development.
Industry: The compound’s unique properties make it useful in the development of new materials and industrial processes
Wirkmechanismus
The mechanism of action of imidazo[2,1-a]isoquinolin-2(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
- Imidazo[1,2-a]pyrimidine
- Imidazo[1,2-a]pyrazine
- Imidazo[1,5-a]quinoline
Comparison: Imidazo[2,1-a]isoquinolin-2(3H)-one is unique due to its specific structural arrangement and the resulting biological activities. While similar compounds like imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyrazine also exhibit significant biological activities, the specific applications and effectiveness can differ based on the structural differences .
Eigenschaften
CAS-Nummer |
62471-86-7 |
---|---|
Molekularformel |
C11H8N2O |
Molekulargewicht |
184.19 g/mol |
IUPAC-Name |
3H-imidazo[2,1-a]isoquinolin-2-one |
InChI |
InChI=1S/C11H8N2O/c14-10-7-13-6-5-8-3-1-2-4-9(8)11(13)12-10/h1-6H,7H2 |
InChI-Schlüssel |
IPTOCVFIHUJBHY-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)N=C2N1C=CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.